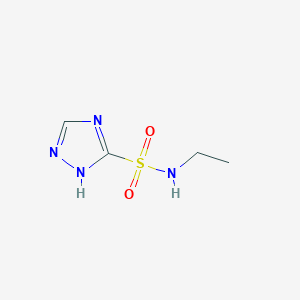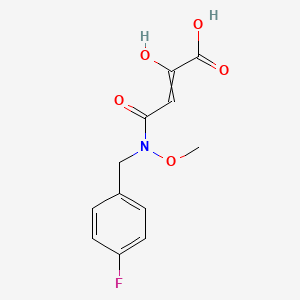
2-(3-Thienyl)chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Thienyl)chloroethane is an organic compound that features a thiophene ring substituted with a chloroethane group. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloro group can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-Thienyl)ethane.
Applications De Recherche Scientifique
2-(3-Thienyl)chloroethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-(2-Thienyl)chloroethane: A positional isomer with the chloroethane group at the 2-position.
2-(3-Thienyl)ethanol: An alcohol derivative with a hydroxyl group instead of a chloro group.
Uniqueness
2-(3-Thienyl)chloroethane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H7ClS |
|---|---|
Poids moléculaire |
146.64 g/mol |
Nom IUPAC |
3-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
Clé InChI |
UIVAMSZYSRKQND-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8696887.png)


![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)







